molecular formula C67H110N20O17 B12360021 H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH

H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH

Cat. No.: B12360021
M. Wt: 1467.7 g/mol
InChI Key: YACBHKZFFYRFQI-RZGVDQIZSA-N
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Description

The compound H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH is a peptide sequence composed of 14 amino acids. Peptides like this one play crucial roles in various biological processes and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Final removal of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH can undergo various chemical reactions, including:

    Oxidation: This reaction can affect amino acids like methionine and cysteine, leading to the formation of sulfoxides and disulfides.

    Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be modified through substitution reactions, often using specific reagents to target particular side chains.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for lysine modification.

Major Products Formed

The major products formed from these reactions depend on the specific amino acids involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Peptides like H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH have numerous applications in scientific research:

    Chemistry: Used as model compounds to study peptide synthesis and reactions.

    Biology: Serve as substrates for enzymes and play roles in signaling pathways.

    Medicine: Investigated for their potential as therapeutic agents, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of peptides like H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger signaling pathways or inhibit enzyme activity, leading to various biological effects. The exact mechanism depends on the peptide’s sequence and structure, which determine its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH
  • Gly-His-Lys

Uniqueness

The uniqueness of H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH lies in its specific sequence, which imparts distinct biological properties and potential therapeutic applications. Compared to similar peptides, its sequence may offer unique binding affinities and specificities, making it valuable for targeted research and development.

Properties

Molecular Formula

C67H110N20O17

Molecular Weight

1467.7 g/mol

IUPAC Name

(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C67H110N20O17/c1-37(2)26-46(81-61(98)48(28-39(5)6)83-59(96)43(18-10-12-22-68)78-53(89)33-75-58(95)47(27-38(3)4)82-63(100)51(35-88)86-56(93)42(70)30-41-32-73-36-77-41)57(94)76-34-54(90)79-45(20-14-24-74-67(71)72)65(102)87-25-15-21-52(87)64(101)84-49(31-55(91)92)62(99)80-44(19-11-13-23-69)60(97)85-50(66(103)104)29-40-16-8-7-9-17-40/h7-9,16-17,32,36-39,42-52,88H,10-15,18-31,33-35,68-70H2,1-6H3,(H,73,77)(H,75,95)(H,76,94)(H,78,89)(H,79,90)(H,80,99)(H,81,98)(H,82,100)(H,83,96)(H,84,101)(H,85,97)(H,86,93)(H,91,92)(H,103,104)(H4,71,72,74)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1

InChI Key

YACBHKZFFYRFQI-RZGVDQIZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N

Origin of Product

United States

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